molecular formula C12H12N2O2 B2986023 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 54815-29-1

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2986023
CAS No.: 54815-29-1
M. Wt: 216.24
InChI Key: NBBUHXANSADUKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a benzyl group attached to the pyrazole ring at the 1-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position.

Scientific Research Applications

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Future Directions

The future directions of “1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid” could involve its use in the synthesis of more complex organic compounds. Pyrazole derivatives have shown potential in various areas, including as γ-secretase modulators and as potential JAK2 inhibitors for myeloproliferative disorders therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized under acidic conditions to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: The pyrazole ring can be reduced to form different derivatives.

  • Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are typically employed.

Major Products Formed:

  • Oxidation: Amides, esters, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Substituted benzyl derivatives.

Comparison with Similar Compounds

1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole derivatives, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. it is unique due to the presence of the benzyl group, which can impart different chemical and biological properties. Other similar compounds include:

  • 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

These compounds may differ in their reactivity, biological activity, and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-benzyl-3-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-11(12(15)16)8-14(13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBUHXANSADUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54815-29-1
Record name 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using benzylhydrazine dihydrochloride (8.0 g) and ethyl 2-ethoxymethyleneacetoacetate (7.6 g), the residue was recrystallized from ethyl acetate to give 1-benzyl-3-methylpyrazole-4-carboxylic acid (2.45 g).
Name
benzylhydrazine dihydrochloride
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One

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